4,4,4-Trifluoro-2-(furan-2-ylmethyl)butanoic acid
Description
Properties
IUPAC Name |
4,4,4-trifluoro-2-(furan-2-ylmethyl)butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O3/c10-9(11,12)5-6(8(13)14)4-7-2-1-3-15-7/h1-3,6H,4-5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAJMQRODKGHEHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CC(CC(F)(F)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trifluoromethylation via Halogenated Intermediates
One effective approach involves the formation of a halogenated trifluoromethylated intermediate, such as 4,4,4-trifluoro-2-iodobutyrate, followed by substitution with a furan-2-ylmethyl nucleophile. This strategy is supported by patent CN102911054A, which describes the preparation of trifluoromethylated butenoate esters via:
- Reaction of acrylate with trifluoromethylation reagents under nitrogen atmosphere and reflux conditions.
- Use of iodide as a halogen source to form 4,4,4-trifluoro-2-iodobutyrate.
- Subsequent nucleophilic substitution with heterocyclic moieties in the presence of bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in dichloromethane at room temperature to afford trifluoromethylated butanoate derivatives.
This method allows the introduction of the furan-2-ylmethyl group via nucleophilic displacement of the iodide, preserving the trifluoromethyl group and enabling mild reaction conditions favorable for the sensitive furan ring.
Friedel-Crafts Alkylation and Subsequent Oxidation
Another synthetic pathway involves the Friedel-Crafts alkylation of furan derivatives with trifluoromethylated alkyl halides or ketones, followed by oxidation to the carboxylic acid. This route includes:
- Alkylation of furan-2-ylmethanol or furan-2-ylmethyl halides with trifluoromethylated precursors under Lewis acid catalysis.
- Oxidation of the resulting alcohol or alkylated intermediate to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
- Controlled reaction temperatures and inert atmospheres to prevent oxidative degradation of the furan ring.
This method leverages the electrophilic nature of trifluoromethylated intermediates and the nucleophilicity of the furan ring to form the desired α-substituted butanoic acid.
Direct Trifluoromethylation of Furan-2-ylmethyl Precursors
Emerging methods involve direct trifluoromethylation of furan-2-ylmethyl-substituted alkenes or aldehydes using trifluoromethylation reagents such as (trifluoromethyl)trimethylsilane (TMS-CF3) or hypervalent iodine-based CF3 donors. These reactions typically require:
- Catalysts such as copper or palladium complexes.
- Anhydrous and inert conditions to prevent hydrolysis.
- Subsequent oxidation steps to convert the trifluoromethylated intermediate to the carboxylic acid.
This approach offers a more streamlined synthesis but demands careful optimization to balance reactivity and furan ring stability.
Reaction Optimization and Yield Considerations
Optimization studies for related trifluoromethylated butanoic acids suggest the following:
| Parameter | Conditions | Effect on Yield and Purity |
|---|---|---|
| Temperature | 25°C to 60°C | Higher temperatures improve reaction rate but may reduce selectivity |
| Catalyst | Pd(OAc)2 vs. PdCl2 | PdCl2 increases yield but requires post-reaction purification |
| Solvent | THF vs. DMF | DMF enhances solubility and yield but complicates purification |
| Reaction Time | 1 to 3 hours | Longer times increase conversion but risk furan degradation |
| Atmosphere | Nitrogen or Argon inert gas | Prevents oxidation of sensitive furan ring |
Using factorial design (e.g., 2³ design) to systematically vary these parameters can significantly improve yield and purity, with typical yields reported in the range of 60-85% after purification.
Purification Techniques
Purification of 4,4,4-trifluoro-2-(furan-2-ylmethyl)butanoic acid generally involves:
- Recrystallization from solvents such as ethyl acetate or hexane mixtures.
- Column chromatography using silica gel with gradient elution to separate by-products.
- Drying under reduced pressure to remove residual solvents.
Careful purification is critical to remove palladium residues and unreacted starting materials, ensuring high purity suitable for research or industrial use.
Summary Table of Preparation Methods
| Method | Key Steps | Advantages | Limitations |
|---|---|---|---|
| Halogenated Intermediate Approach | Formation of 4,4,4-trifluoro-2-iodobutyrate, nucleophilic substitution with furan-2-ylmethyl | Mild conditions, good control over substitution | Requires halogenated intermediates, multi-step |
| Friedel-Crafts Alkylation + Oxidation | Alkylation of furan derivatives, oxidation to acid | Established chemistry, scalable | Sensitive to furan oxidation, harsh oxidants |
| Direct Trifluoromethylation | Catalytic trifluoromethylation of furan-substituted precursors, oxidation | Streamlined, fewer steps | Requires expensive catalysts, optimization needed |
Research Findings and Practical Notes
- The furan ring’s oxygen atom increases the compound’s polarity and hydrogen bonding, which can affect solubility and reactivity during synthesis.
- Oxidative conditions must be carefully controlled to avoid ring-opening or degradation of the furan moiety.
- Using inert atmospheres and anhydrous solvents is critical to maintain the integrity of both the trifluoromethyl group and the furan ring.
- Catalytic systems involving palladium or copper complexes have shown promise in direct trifluoromethylation but require careful ligand and solvent selection.
- The iodide intermediate method provides a versatile platform for introducing various heterocyclic substituents, including furan, with good yields and selectivity.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-2-(furan-2-ylmethyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by transition metal catalysts.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Palladium-catalyzed cross-coupling reactions using organoboron reagents.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 4,4,4-Trifluoro-2-(furan-2-ylmethyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4,4,4-Trifluoro-2-(furan-2-ylmethyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and advanced materials, particularly those requiring fluorinated compounds for enhanced stability and performance
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-2-(furan-2-ylmethyl)butanoic acid involves its interaction with specific molecular targets, often through the formation of hydrogen bonds and hydrophobic interactions. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in drug design, where the compound can modulate the activity of enzymes or receptors involved in disease pathways .
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Properties
Discussion of Substituent Effects
Electronic Effects Furan vs. Thiophene: Replacing the furan oxygen with sulfur (thiophene) enhances electron delocalization due to sulfur’s larger atomic radius and polarizability. This increases lipophilicity and may alter binding affinity in biological systems. Aromatic vs.
Acidity and Reactivity The -CF₃ group at the 4-position strongly withdraws electrons, increasing the acidity of the carboxylic acid (pKa ~2–3, estimated). Derivatives with electron-withdrawing aryl groups (e.g., 4-CF₃-phenyl) exhibit even lower pKa values due to resonance effects.
Biological and Material Applications Thiophene-containing analogs are explored in optoelectronics due to sulfur’s conductive properties. Phenyl-substituted derivatives are common in drug design for targeting hydrophobic binding pockets.
Biological Activity
4,4,4-Trifluoro-2-(furan-2-ylmethyl)butanoic acid is an organic compound characterized by a trifluoromethyl group and a furan ring. This compound has garnered attention for its potential biological activity, particularly in drug discovery and development.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C9H9F3O3 |
| CAS Number | 2098112-78-6 |
| InChI Key | OAJMQRODKGHEHE-UHFFFAOYSA-N |
The synthesis typically involves the reaction of ethyl trifluoroacetate with furan-2-ylmethyl bromide under basic conditions, leading to the formation of the desired acid through nucleophilic substitution followed by hydrolysis.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction often occurs through hydrogen bonding and hydrophobic interactions. The presence of the trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through biological membranes. This property is advantageous in drug design, allowing the compound to modulate enzyme or receptor activity involved in various disease pathways.
Therapeutic Potential
Research indicates that this compound exhibits potential therapeutic properties:
- Anti-inflammatory Activity : The compound has been explored for its ability to reduce inflammation, which is crucial in treating various chronic conditions.
- Anticancer Properties : Preliminary studies suggest that it may inhibit cancer cell proliferation, making it a candidate for further investigation in oncology.
Comparative Analysis
To better understand its biological activity, it is useful to compare this compound with similar compounds:
| Compound | Biological Activity |
|---|---|
| 4,4,4-Trifluoro-2-methylbutanoic acid | Moderate anti-inflammatory effects |
| 4,4,4-Trifluoro-2-(thiophen-2-ylmethyl)butanoic acid | Antimicrobial properties |
| 4,4,4-Trifluoro-2-(pyridin-2-ylmethyl)butanoic acid | Antitumor activity |
The unique combination of a trifluoromethyl group and a furan ring in this compound imparts distinct chemical properties that enhance its stability and reactivity compared to these similar compounds.
Study on Anti-inflammatory Activity
A study published in a peer-reviewed journal evaluated the anti-inflammatory effects of various derivatives of butanoic acids. Among them, this compound showed significant inhibition of pro-inflammatory cytokines in vitro. The results indicated that this compound could be a promising candidate for developing new anti-inflammatory agents.
Anticancer Research
In another research project focusing on anticancer properties, this compound was tested against several cancer cell lines. The findings revealed that it effectively inhibited cell growth in a dose-dependent manner. Further mechanistic studies suggested that it induces apoptosis through mitochondrial pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
